

Application Notes and Protocols: BMS-986094 in Hepatitis C Research Models

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Compound of Interest

Compound Name: BMS-986094

Cat. No.: B608112

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Introduction

BMS-986094 (formerly INX-189) is a phosphoramidate prodrug of 2'-C-methylguanosine, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.^{[1][2]} As a nucleoside inhibitor (NI), its mechanism of action involves the intracellular conversion to an active triphosphate form, which acts as a chain terminator during viral RNA replication.^{[3][4]} Preclinical studies demonstrated that **BMS-986094** possessed potent antiviral activity against various HCV genotypes.^{[1][2]} However, its clinical development was terminated in Phase II trials due to observations of severe cardiac and renal toxicity in some patients.^{[5][6][7][8][9]} Despite its discontinuation for clinical use, **BMS-986094** remains a valuable tool in preclinical research for studying the mechanisms of HCV replication, resistance pathways to nucleoside inhibitors, and for investigating drug-induced toxicity.

These application notes provide a summary of the key data and protocols for utilizing **BMS-986094** in in vitro hepatitis C research models.

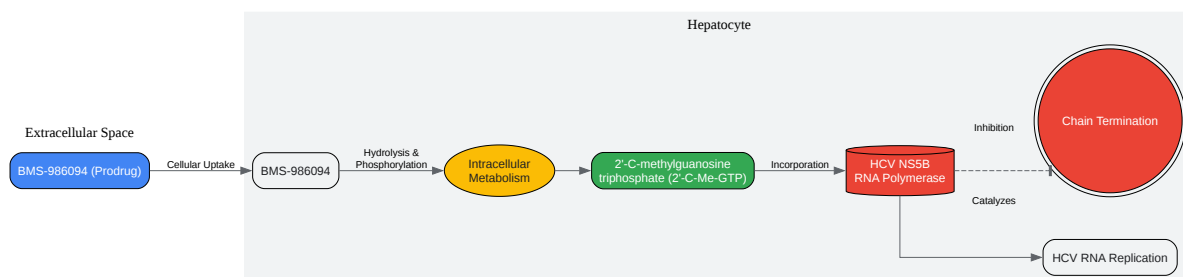
Data Presentation

In Vitro Efficacy of BMS-986094 Against HCV Genotypes

HCV Genotype	Assay System	Cell Line	EC50 (nM)	Exposure Time	Cytotoxicity (CC50) in Huh-7 cells (µM)	Reference
1b	Subgenomic Replicon	Huh-7	10	72 h	7.01	[1]
1a	Subgenomic Replicon	Huh-7	12	72 h	7.01	[1]
2a	Subgenomic Replicon	Huh-7	0.9	72 h	7.01	[1]
1b	Subgenomic Replicon	Huh-7	35	24 h	Not Specified	[1][2]
1b	Subgenomic Replicon	Huh-7	10	48 h	Not Specified	[1]

Mechanism of Action & Signaling Pathway

BMS-986094 is a cell-permeable prodrug that undergoes intracellular metabolism to its active form, 2'-C-methylguanosine triphosphate (2'-C-Me-GTP).[1] This active metabolite mimics the natural guanosine triphosphate and is incorporated into the nascent viral RNA strand by the HCV NS5B polymerase. The 2'-C-methyl modification on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of RNA chain elongation and thereby inhibiting viral replication.[3][4]



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Caption: Intracellular activation and mechanism of action of **BMS-986094**.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity and Cytotoxicity

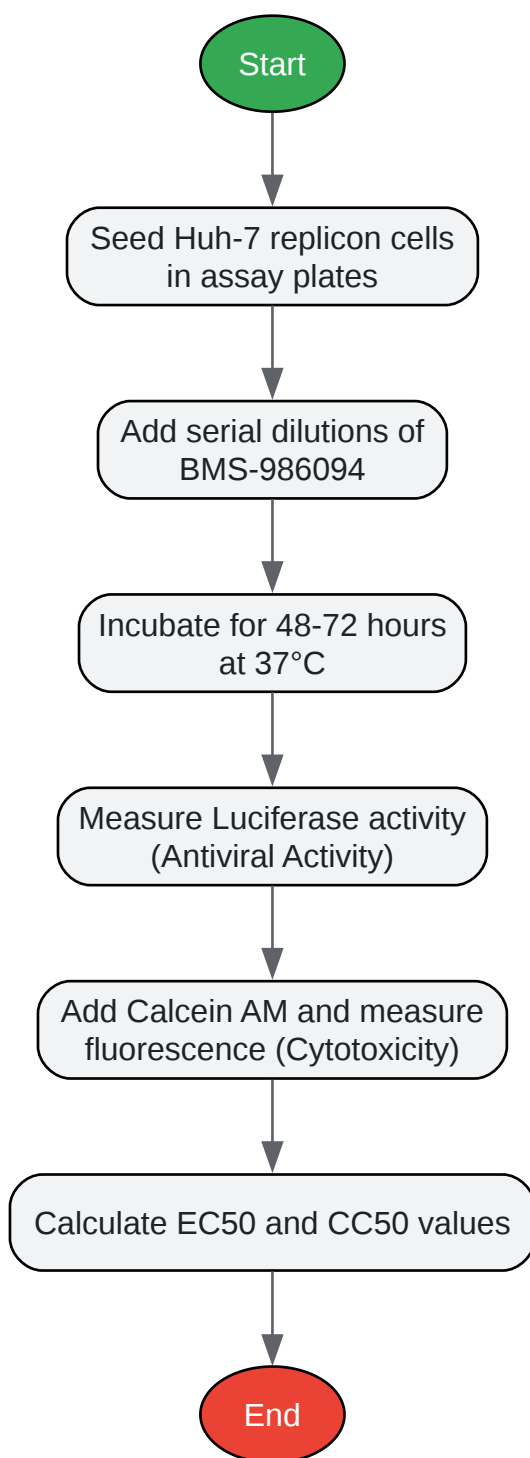
This protocol is adapted from a high-throughput screening method and can be scaled down for smaller-scale experiments.^[10]

1. Materials:

- Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene such as luciferase.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection of replicon-containing cells). For the assay, use medium without G418.

- **BMS-986094:** Prepare a stock solution in DMSO.
- Assay Plates: 96-well or 384-well clear-bottom, white-walled plates suitable for luminescence and fluorescence readings.
- Reagents: Luciferase assay reagent, Calcein AM.

2. Experimental Workflow:



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Caption: Workflow for determining the antiviral activity and cytotoxicity of **BMS-986094**.

3. Detailed Procedure:

- **Cell Seeding:** On the day of the assay, trypsinize and resuspend the Huh-7 replicon cells in culture medium without G418. Seed the cells into the assay plates at a density of approximately 2,000 cells/well in a 384-well plate (adjust for 96-well format).
- **Compound Preparation and Addition:** Prepare serial dilutions of **BMS-986094** in DMSO. Further dilute the compound in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%). Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (a known potent HCV inhibitor) wells.
- **Incubation:** Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Antiviral Activity Measurement:**
 - Remove the culture medium from the plates.
 - Add luciferase assay reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence signal using a plate reader. The signal intensity is proportional to the level of HCV replication.
- **Cytotoxicity Measurement:**
 - Following the luminescence reading, add Calcein AM solution to each well.
 - Incubate for the recommended time to allow for the conversion of Calcein AM to a fluorescent product in viable cells.
 - Measure the fluorescence intensity. The signal is proportional to the number of viable cells.
- **Data Analysis:**
 - Normalize the luminescence and fluorescence data to the vehicle control.
 - Plot the normalized data against the logarithm of the compound concentration.

- Calculate the EC50 (half-maximal effective concentration for antiviral activity) and CC50 (half-maximal cytotoxic concentration) values using a non-linear regression curve fit (e.g., four-parameter logistic model).

Resistance Profile

Nucleoside inhibitors like **BMS-986094** generally have a higher barrier to resistance compared to other classes of direct-acting antivirals. This is because the active site of the NS5B polymerase is highly conserved across different HCV genotypes.

The primary resistance-associated substitution (RAS) for nucleoside inhibitors is the S282T mutation in the NS5B polymerase. While this mutation can reduce the susceptibility to some nucleoside inhibitors, it often comes at a fitness cost to the virus, impairing its replication capacity.

Safety and Toxicity Considerations

A critical aspect of **BMS-986094**'s profile is the severe cardiotoxicity and nephrotoxicity observed in clinical trials.^{[5][7][8][9]} In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that **BMS-986094** can induce contractile dysfunction, which is mediated by a decrease in calcium transient.^[11] While some studies suggest that **BMS-986094** is not a direct mitochondrial toxicant at non-cytotoxic concentrations,^[12] others have shown it can inhibit mitochondrial RNA transcription at higher concentrations, potentially contributing to off-target toxicity.^[13] Researchers using **BMS-986094** should be aware of these toxicities and may consider incorporating relevant in vitro safety assays (e.g., using hiPSC-CMs) in their studies.

Conclusion

BMS-986094 is a potent inhibitor of HCV replication that serves as a valuable research tool despite its clinical development being halted. The provided data and protocols offer a framework for its application in in vitro HCV research models to explore viral replication, drug resistance, and mechanisms of drug-induced toxicity. Careful consideration of its known toxicity profile is essential when designing and interpreting experiments.

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